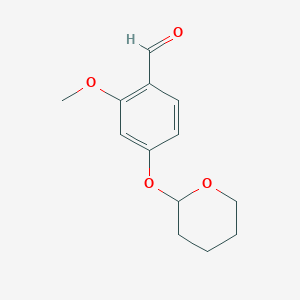

2-Metoxi-4-((tetrahidro-2H-piran-2-il)oxi)benzaldehído

Descripción general

Descripción

El 1,2-Distearoyl-3-Oleoyl-rac-glicerol es un triacilglicerol que contiene ácido esteárico en las posiciones sn-1 y sn-2 y ácido oleico en la posición sn-3 . Este compuesto se encuentra comúnmente en la manteca de cacao y los aceites vegetales . Es conocido por sus propiedades estructurales únicas y se utiliza en diversas aplicaciones científicas e industriales.

Aplicaciones Científicas De Investigación

El 1,2-Distearoyl-3-Oleoyl-rac-glicerol tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar el comportamiento e interacciones de los lípidos.

Biología: El compuesto se utiliza en estudios de membrana e investigación de lipidómica.

Medicina: Sirve como excipiente en formulaciones farmacéuticas y sistemas de administración de fármacos.

Industria: Se emplea en la producción de cosméticos, productos alimenticios y materiales biodegradables.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El 1,2-Distearoyl-3-Oleoyl-rac-glicerol se puede sintetizar a través de reacciones de esterificación que involucran ácido esteárico y ácido oleico con glicerol . La reacción generalmente requiere un catalizador, como el ácido sulfúrico, y se lleva a cabo bajo condiciones controladas de temperatura y presión para asegurar la formación del triacilglicerol deseado.

Métodos de producción industrial: En entornos industriales, el 1,2-Distearoyl-3-Oleoyl-rac-glicerol se produce mediante métodos enzimáticos utilizando lipasas. Estas enzimas catalizan la esterificación del glicerol con ácidos esteárico y oleico, lo que da como resultado altos rendimientos del compuesto . El proceso está optimizado para la producción a gran escala, asegurando la consistencia y pureza del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: El 1,2-Distearoyl-3-Oleoyl-rac-glicerol experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar peróxidos y otros productos de oxidación.

Hidrólisis: En presencia de agua y un catalizador ácido o básico, se puede hidrolizar para liberar ácidos grasos libres y glicerol.

Transesterificación: Esta reacción implica el intercambio de grupos éster con alcoholes, lo que lleva a la formación de diferentes triacilgliceroles.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Hidrólisis: Se utilizan condiciones ácidas o básicas, como ácido clorhídrico o hidróxido de sodio.

Transesterificación: Se emplean catalizadores como el metóxido de sodio o las lipasas.

Principales productos formados:

Oxidación: Peróxidos y otros derivados oxidados.

Hidrólisis: Ácido esteárico, ácido oleico y glicerol.

Transesterificación: Varios triacilgliceroles dependiendo del alcohol utilizado.

Mecanismo De Acción

El mecanismo de acción del 1,2-Distearoyl-3-Oleoyl-rac-glicerol implica su interacción con las membranas lipídicas y las enzimas. El compuesto se integra en bicapas lipídicas, afectando la fluidez y estabilidad de la membrana . También sirve como sustrato para las lipasas, que catalizan su hidrólisis para liberar ácidos grasos y glicerol. Estos ácidos grasos pueden luego participar en diversas vías metabólicas .

Comparación Con Compuestos Similares

Compuestos similares:

1,2-Dioleoyl-3-Stearoyl-rac-glicerol: Contiene ácido oleico en las posiciones sn-1 y sn-2 y ácido esteárico en la posición sn-3.

1,2-Dilinoleoyl-3-Oleoyl-rac-glicerol: Contiene ácido linoleico en las posiciones sn-1 y sn-2 y ácido oleico en la posición sn-3.

Unicidad: El 1,2-Distearoyl-3-Oleoyl-rac-glicerol es único debido a su composición específica de ácidos grasos, lo que le confiere propiedades físicas y químicas distintas. Su presencia en la manteca de cacao y los aceites vegetales lo convierte en un compuesto valioso para aplicaciones alimentarias y cosméticas .

Actividad Biológica

2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde, also known by its CAS number 126456-06-2, is an aromatic aldehyde with significant potential in medicinal chemistry and organic synthesis. This compound features a methoxy group and a tetrahydropyran moiety, which suggest diverse biological activities including antimicrobial and antileishmanial properties. Understanding the biological activity of this compound involves examining its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde can be represented as follows:

Key Properties:

- Molecular Weight: 210.24 g/mol

- Appearance: Colorless oil

- Functional Groups: Aromatic aldehyde, ether

Antimicrobial Activity

Recent studies have indicated that compounds containing tetrahydropyran structures exhibit notable antimicrobial properties. For example, derivatives of tetrahydropyrans have shown efficacy against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the methoxy group may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial potency.

Table 1: Antimicrobial Activity of Tetrahydropyran Derivatives

| Compound Name | Target Bacteria | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 11 | 100 |

| Compound B | Pseudomonas aeruginosa | 9 | 100 |

| 2-Methoxy-4-(tetrahydro-2H-pyran-2-yl)O-benzaldehyde | S. aureus | TBD | TBD |

Antileishmanial Activity

A significant area of research focuses on the antileishmanial activity of compounds featuring the tetrahydropyran structure. A study published in the Journal of Medicinal Chemistry explored various synthetic compounds, including those similar to 2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde, demonstrating their ability to inhibit the growth of Leishmania donovani.

Case Study:

In vitro tests revealed that certain tetrahydropyrans effectively inhibited L. donovani growth without relying heavily on iron for activation. The mechanism appears to involve the generation of reactive oxygen species, which are detrimental to the parasite.

The biological activity of 2-Methoxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde is likely influenced by its ability to interact with cellular targets through several mechanisms:

- Reactive Oxygen Species (ROS) Generation: Compounds that induce oxidative stress can lead to cell death in pathogens.

- Membrane Disruption: The lipophilic nature may allow these compounds to integrate into microbial membranes, causing disruption.

- Enzyme Inhibition: Potential inhibition of key enzymes in metabolic pathways essential for pathogen survival.

Research Findings

A comprehensive review of literature from 2010 to 2021 highlights various bioactive compounds derived from related structures. Notably, several studies have documented the cytotoxic effects against cancer cell lines and the inhibition of specific bacterial strains.

Table 2: Cytotoxicity and Selectivity Index

| Compound Name | Cell Line Tested | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound C | HeLa | 25 | TBD |

| Compound D | A549 | >10 | TBD |

| 2-Methoxy-4-(tetrahydro-2H-pyran-2-yloxy)benzaldehyde | THP-1 | TBD | TBD |

Propiedades

IUPAC Name |

2-methoxy-4-(oxan-2-yloxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-15-12-8-11(6-5-10(12)9-14)17-13-4-2-3-7-16-13/h5-6,8-9,13H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLKXYRFRQWAJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC2CCCCO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398758 | |

| Record name | 2-Methoxy-4-[(oxan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163041-68-7 | |

| Record name | 2-Methoxy-4-[(oxan-2-yl)oxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.